N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
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Description
“N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide” is a coumarin-3-carboxamide analogue . It has been synthesized and assessed for its ability to inhibit pancreatic lipase (PL), which is an enzyme that absorbs dietary fat . This compound is part of a series of coumarin-3-carboxamide analogues designed for this purpose .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The process includes the design, synthesis, and evaluation of a series of coumarin-3-carboxamide analogues . The synthesis is carried out under various conditions and using different reagents . The synthesized analogues are then assessed for their ability to inhibit pancreatic lipase .Molecular Structure Analysis
The molecular structure of this compound contains a total of 64 bonds, including 35 non-H bonds, 16 multiple bonds, 9 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also includes 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its ability to inhibit pancreatic lipase . The docking study confirmed the interaction of this analogue with important active site amino acids, namely Phe 77, Arg 256, His 263, etc . The MolDock scores displayed a substantial association with their inhibitory activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point and its proton resonance in the NMR spectrum . The -NH proton of the amide resonated at 10.21–12.76 δ ppm .Mechanism of Action
Target of Action
The primary target of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
This compound interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function . This interaction has been confirmed through docking studies, which showed that the compound interacts with important active site amino acids such as Phe 77, Arg 256, His 263 .
Biochemical Pathways
By inhibiting pancreatic lipase, this compound affects the lipid metabolism pathway . Pancreatic lipase is responsible for the breakdown of dietary triglycerides into monoglycerides and free fatty acids . Therefore, inhibition of this enzyme leads to reduced fat digestion and absorption .
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may have good absorption and distribution characteristics .
Result of Action
The inhibition of pancreatic lipase by this compound results in decreased digestion and absorption of dietary fats . This could potentially lead to weight loss, making the compound a potential candidate for obesity treatment .
Future Directions
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-22(2)18(23)11-13-7-9-15(10-8-13)21-19(24)16-12-14-5-3-4-6-17(14)26-20(16)25/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGIMFFIHVXHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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